1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide
Descripción
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide features a pyridazine core substituted with a pyrazole ring at the 6-position, a piperidine-3-carboxamide group at the 3-position, and a 3-chloro-2-methylphenyl aromatic substituent. This structure is analogous to derivatives reported in crystallographic studies (e.g., N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine), which exhibit planar molecular geometries stabilized by intramolecular hydrogen bonding (C–H⋯N) and π–π interactions .
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-16(21)6-2-7-17(14)23-20(28)15-5-3-11-26(13-15)18-8-9-19(25-24-18)27-12-4-10-22-27/h2,4,6-10,12,15H,3,5,11,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQXPYNBYPVKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound features a piperidine ring substituted with a carboxamide group, a chloromethylphenyl moiety, and a pyridazine ring containing a pyrazole substituent. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit diverse biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) .
- Microtubule Destabilization : Certain derivatives demonstrated effective inhibition of microtubule assembly, suggesting potential as microtubule-destabilizing agents .
- Apoptosis Induction : Studies have indicated that these compounds can enhance caspase activity, leading to apoptosis in cancer cells .
Anticancer Studies
A significant study focused on the anticancer properties of pyrazole-containing compounds. It was found that 1H-pyrazole derivatives could inhibit the proliferation of various cancer cell types. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 7h | HepG2 | 2.5 | Microtubule destabilization |
| 10c | A375 (melanoma) | 10.0 | Cell cycle arrest |
These compounds were shown to cause morphological changes in treated cells, indicating their potential as anticancer agents .
Mechanistic Studies
The mechanism by which these compounds exert their effects includes:
- Inhibition of Key Enzymes : Compounds have been identified that inhibit enzymes such as topoisomerase II and EGFR, which are critical in cancer cell proliferation .
- Cell Cycle Disruption : Analysis revealed that several derivatives induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy .
Case Studies
A case study involving the synthesis and evaluation of similar pyrazole derivatives highlighted their effectiveness against differentiated thyroid carcinoma and other malignancies. The study reported promising results regarding their selectivity and potency in inhibiting tumor growth .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound belongs to a class of pyridazine derivatives functionalized with heterocyclic groups (e.g., pyrazole, triazole) and carboxamide-linked aromatic substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Pharmacological Implications
- Pyrazole vs. Triazole : Pyrazole-containing compounds (e.g., target compound) may exhibit stronger hydrogen bonding due to the NH group, whereas triazole analogs (e.g., ) offer metabolic resistance via aromatic stabilization .
- Piperidine Position : Piperidine-3-carboxamide (target compound) vs. piperidine-4-carboxamide () affects conformational flexibility and target binding.
Research Findings and Inferences
Solubility and Bioavailability : The chloro and methyl groups in the target compound likely reduce aqueous solubility compared to analogs with methoxy or pyridine substituents (e.g., ).
Target Binding : The planar pyridazine-pyrazole core facilitates interactions with flat enzymatic pockets (e.g., kinase ATP-binding sites), as seen in structurally related kinase inhibitors .
Metabolic Stability : Bulky substituents like biphenyl () or trifluoromethyl () may prolong half-life by sterically hindering metabolic enzymes.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how are key intermediates characterized?
Methodological Answer: The synthesis involves multi-step reactions with careful optimization of coupling agents and purification. A representative route includes:
- Step 1: Coupling of pyridazine derivatives with pyrazole-containing intermediates under palladium catalysis (e.g., Suzuki-Miyaura cross-coupling) .
- Step 2: Piperidine ring formation via reductive amination or nucleophilic substitution, followed by carboxamide bond formation using activated esters or carbodiimide coupling agents .
Key Characterization Data for Intermediates:
| Intermediate | Technique | Key Data | Source |
|---|---|---|---|
| Pyridazine-pyrrole precursor | H NMR (DMSO-) | δ 8.63 (s, 1H), 7.80 (s, 2H), 6.75 (s, 1H) | |
| Piperidine-carboxamide intermediate | HPLC/LCMS | Purity: 98.67%, : 392.2 (M+1) |
Q. How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
- Spectroscopy: H NMR and C NMR confirm proton environments and carbon frameworks. For example, aromatic protons at δ 6.31–8.87 ppm and carboxamide NH signals at δ 11.06–11.55 ppm .
- Mass Spectrometry: ESIMS or HRMS validates molecular weight (e.g., 364.2 for related analogs) .
- Crystallography: Single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., two distinct molecules in the asymmetric unit) .
Q. What biological targets are associated with this compound, and what evidence supports these interactions?
Methodological Answer:
- Target Identification: Docking studies suggest inhibitory activity against glycogen synthase kinase 3 (GSK-3β), supported by crystallographic data showing binding to kinase active sites .
- Functional Assays: In vitro kinase inhibition assays (IC values) and cellular models (e.g., antihypertensive activity in rodent models) are used to validate target engagement .
Advanced Questions
Q. How can computational methods optimize the synthesis and target affinity of derivatives?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization or coupling .
- Molecular Dynamics (MD): Simulations assess binding stability to GSK-3β, guiding substitutions (e.g., trifluoromethyl groups for enhanced hydrophobic interactions) .
- Machine Learning: Models trained on reaction databases prioritize conditions (e.g., solvent, catalyst) to improve yield and reduce side products .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Polymorphism Analysis: Crystallography identifies conformational isomers (e.g., two distinct molecules in the asymmetric unit) that may exhibit varied binding affinities .
- Bioassay Standardization: Control for variables like solvent (DMSO concentration), cell line selection, and assay endpoints (e.g., ATP competition vs. substrate phosphorylation) .
- Metabolite Profiling: LC-MS/MS detects active metabolites or degradation products that may contribute to observed contradictions .
Q. How do reaction conditions impact yield and purity during scale-up?
Methodological Answer: Optimization Parameters:
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
Methodological Answer:
- HPLC-DAD/ELSD: Quantifies purity and detects trace impurities (e.g., residual solvents or unreacted intermediates) .
- X-ray Powder Diffraction (XRPD): Identifies polymorphic forms affecting solubility and bioavailability .
- Stability Studies: Accelerated degradation under heat/humidity (40°C/75% RH) monitors hydrolytic or oxidative degradation .
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